molecular formula C16H16N6O2S2 B11186390 2-[(3-methylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide

2-[(3-methylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide

Cat. No.: B11186390
M. Wt: 388.5 g/mol
InChI Key: QVEIPQCAFPCLJM-UHFFFAOYSA-N
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Description

2-[(3-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . The process can be summarized as follows:

    Starting Materials: Hydrazonoyl halides and thiocyanates or thiosemicarbazides.

    Reaction Conditions: Solvent (e.g., ethanol), catalyst (e.g., triethylamine).

    Procedure: The starting materials are mixed in the solvent, and the catalyst is added. The reaction mixture is then heated to the desired temperature and maintained for a specific period to complete the reaction.

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives, including 2-[(3-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(3-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide involves its interaction with molecular targets such as DNA and enzymes. The compound disrupts DNA replication by binding to the DNA strands, preventing their proper function. Additionally, it inhibits specific enzymes involved in cellular processes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a promising candidate for various applications. Its ability to disrupt DNA replication and inhibit enzymes sets it apart from other similar compounds .

Properties

Molecular Formula

C16H16N6O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide

InChI

InChI=1S/C16H16N6O2S2/c1-10-3-2-4-11(5-10)6-12(14(24)20-16-22-18-9-26-16)7-13(23)19-15-21-17-8-25-15/h2-5,8-9,12H,6-7H2,1H3,(H,19,21,23)(H,20,22,24)

InChI Key

QVEIPQCAFPCLJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)NC2=NN=CS2)C(=O)NC3=NN=CS3

Origin of Product

United States

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